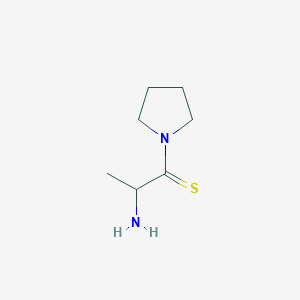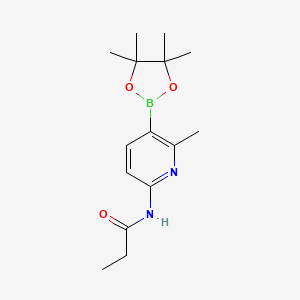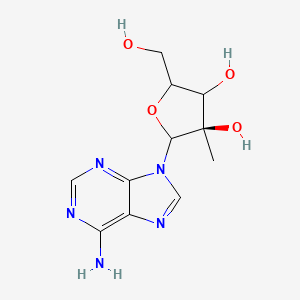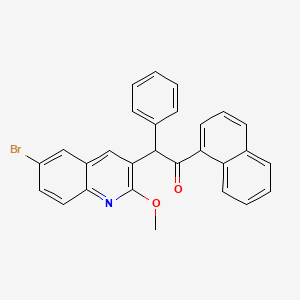![molecular formula C19H25N5O3S B14782976 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxmetidine, also known by its code name SKF 92994, is a histamine H2 receptor antagonist. It is primarily used in the treatment of active duodenal ulcers due to its ability to inhibit transmembrane calcium flux in cardiac and vascular tissues . The compound has a molecular formula of C19H21N5O3S and a molar mass of 399.47 g/mol .
Preparation Methods
The synthesis of oxmetidine involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a 2-aminopyrimidin-4(1H)-one derivative, which is then modified to introduce the 1,3-benzodioxol-5-ylmethyl group at the 5-position and a 4-(5-methyl-1H-imidazol-4-yl)-3-thiabutyl substituent at the 2-amino group . Industrial production methods often involve high-performance liquid chromatographic techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Oxmetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Oxmetidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study histamine H2 receptor antagonists and their interactions with various receptors.
Biology: Researchers use oxmetidine to investigate its effects on transmembrane calcium flux in cardiac and vascular tissues.
Medicine: Oxmetidine is primarily used in the treatment of active duodenal ulcers due to its gastric antisecretory effects
Mechanism of Action
Oxmetidine exerts its effects by competitively inhibiting histamine binding to histamine H2 receptors located on the basolateral membrane of gastric parietal cells . This competitive inhibition results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets and pathways involved include the H2 receptors and the associated signaling pathways that regulate gastric acid secretion .
Comparison with Similar Compounds
Oxmetidine is unique among histamine H2 receptor antagonists due to its specific chemical structure and potency. Similar compounds include:
Cimetidine: Another H2 receptor antagonist used to manage GERD, peptic ulcer disease, and indigestion.
Famotidine: A propanimidamide and histamine H2-receptor antagonist with antacid activity.
Ranitidine: A histamine H2 receptor antagonist that reduces stomach acid production.
Compared to these compounds, oxmetidine is noted for its higher potency and specific cytotoxic effects .
Properties
Molecular Formula |
C19H25N5O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one |
InChI |
InChI=1S/C19H25N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
PFWLZPHLCADPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![tert-butyl N-[2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B14782922.png)
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)

![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)


